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Abstract
Nickel, a versatile transition metal, is an essential cofactor in a diverse array of

metalloenzymes, catalyzing a range of critical biological reactions. These enzymes are found

across all domains of life and are involved in fundamental processes such as nitrogen

metabolism, methane biogenesis, and antioxidant defense. The unique redox properties and

coordination chemistry of nickel allow it to adopt various oxidation states and geometries

within the enzyme active site, facilitating challenging chemical transformations. This technical

guide provides an in-depth exploration of the role of nickel in the active sites of key

metalloenzymes. It summarizes crucial quantitative data, details experimental protocols for

their characterization, and visualizes the intricate catalytic and structural relationships. This

document is intended to serve as a comprehensive resource for researchers and professionals

engaged in the study of metalloenzymes and the development of novel therapeutics targeting

these critical biological catalysts.

Introduction to Nickel Metalloenzymes
Nickel-containing enzymes play indispensable roles in the metabolism of numerous organisms,

from bacteria and archaea to plants and fungi.[1] The catalytic prowess of these enzymes

stems from the remarkable chemical properties of the nickel ion, which can readily cycle
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between different oxidation states (primarily Ni(I), Ni(II), and Ni(III)) and adopt flexible

coordination geometries.[2] This versatility allows nickel to act as a potent Lewis acid or

participate in redox reactions, making it suitable for a wide range of catalytic functions.[2] This

guide will focus on a selection of well-characterized nickel metalloenzymes, highlighting the

structural and functional significance of the nickel center in their active sites.

Key Nickel-Containing Metalloenzymes
This section provides an overview of several key nickel-containing enzymes, detailing their

biological function and the specific role of the nickel cofactor in their catalytic mechanism.

Urease
Urease (EC 3.5.1.5) is a hydrolase that catalyzes the decomposition of urea into ammonia and

carbon dioxide, a reaction crucial for nitrogen metabolism in many organisms.[3] In pathogenic

bacteria such as Helicobacter pylori, urease activity is a key virulence factor, allowing the

bacterium to survive in the acidic environment of the stomach by producing ammonia to

neutralize gastric acid.[3] The active site of urease contains a binuclear nickel center, where

the two nickel ions are bridged by a carbamylated lysine residue.[3][4] The nickel ions are

proposed to function in concert to polarize the urea substrate and activate a water molecule for

nucleophilic attack.[4]

Nickel Superoxide Dismutase (Ni-SOD)
Nickel Superoxide Dismutase (Ni-SOD, EC 1.15.1.1) is a vital antioxidant enzyme found

primarily in prokaryotes.[5] It protects cells from oxidative damage by catalyzing the

disproportionation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen

peroxide (H₂O₂).[5] The active site features a mononuclear nickel ion that cycles between the

Ni(II) and Ni(III) oxidation states during catalysis.[5] The coordination environment of the nickel
ion, which includes cysteine and histidine residues, is crucial for tuning its redox potential to

facilitate the efficient scavenging of superoxide radicals.[5]

Methyl-Coenzyme M Reductase (MCR)
Methyl-Coenzyme M Reductase (MCR, EC 2.8.4.1) is a key enzyme in methanogenesis, the

biological production of methane, and also functions in the reverse reaction of anaerobic

methane oxidation.[6][7] The active site of MCR contains a unique nickel-containing porphinoid
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cofactor called F430.[6] During catalysis, the nickel ion cycles between the Ni(I), Ni(II), and

potentially Ni(III) oxidation states to facilitate the reductive cleavage of a thioether bond in

methyl-coenzyme M and the subsequent formation of methane.[6][8]

Acetyl-CoA Synthase (ACS)
Acetyl-CoA Synthase (ACS, EC 2.3.1.169) is a central enzyme in the Wood-Ljungdahl pathway

of carbon fixation, which is utilized by many anaerobic bacteria and archaea.[9] It catalyzes the

synthesis of acetyl-CoA from a methyl group, carbon monoxide, and coenzyme A. The active

site, known as the A-cluster, is a complex nickel-iron-sulfur cluster.[9] The A-cluster contains a

[4Fe-4S] cubane bridged to a binuclear nickel site.[9] One of the nickel ions (Nip) is believed

to be the site of methyl group binding and CO insertion to form an acetyl-nickel intermediate.

[10]

Carbon Monoxide Dehydrogenase (CODH)
Carbon Monoxide Dehydrogenase (CODH, EC 1.2.7.4) catalyzes the reversible oxidation of

carbon monoxide to carbon dioxide.[11] In some organisms, CODH is part of a bifunctional

complex with Acetyl-CoA Synthase. The active site for CO oxidation, the C-cluster, is another

intricate nickel-iron-sulfur cluster.[11] This cluster contains a [3Fe-4S] core linked to a Ni-Fe

dinuclear site.[12] The nickel ion is thought to play a direct role in the binding and activation of

CO or CO₂.[13]

[NiFe]-Hydrogenase
[NiFe]-Hydrogenases (EC 1.12.99.6) are enzymes that catalyze the reversible oxidation of

molecular hydrogen (H₂).[14] They are crucial for the energy metabolism of many

microorganisms. The active site contains a binuclear nickel-iron center.[14] The nickel atom is

coordinated by four cysteine residues, two of which also bridge to the iron atom.[14] The iron

atom is further coordinated by carbon monoxide and cyanide ligands.[14] This unique active

site facilitates the heterolytic cleavage of H₂.[15]

Glyoxalase I (Glo1)
Glyoxalase I (Glo1, EC 4.4.1.5) is part of a detoxification system that protects cells from the

harmful effects of methylglyoxal, a cytotoxic byproduct of metabolism.[11] While many

glyoxalase I enzymes are zinc-dependent, a class of these enzymes, particularly in bacteria
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and some eukaryotes, are nickel-dependent.[11] The active site contains a mononuclear

nickel ion that functions as a Lewis acid to activate the substrate.[16]

Acireductone Dioxygenase (ARD)
Acireductone Dioxygenase (ARD, EC 1.13.11.54) is an enzyme in the methionine salvage

pathway. Uniquely, the reaction catalyzed by ARD is dependent on the identity of the metal ion

in its active site. With iron, it produces a precursor for methionine synthesis. However, when

nickel is present, it catalyzes an "off-pathway" reaction, producing methylthiopropionate,

carbon monoxide, and formate. The nickel-containing active site features a mononuclear Ni(II)

ion coordinated by histidine and glutamate residues.[17]

Quantitative Data Summary
The following tables summarize key quantitative data for the nickel-containing metalloenzymes

discussed. This data provides a basis for comparative analysis and a deeper understanding of

their structure-function relationships.

Table 1: Kinetic Parameters of Nickel Metalloenzymes
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Enzyme Organism Substrate K_m_ (mM) k_cat_ (s⁻¹)
V_max_
(µmol/min/
mg)

Urease
Klebsiella

aerogenes
Urea 0.3 3,500 -

Methyl-

Coenzyme M

Reductase

(MCR I)

Methanother

mobacter

marburgensis

Methyl-

coenzyme M
0.7 ± 0.2 - up to 100

Methyl-

Coenzyme M

Reductase

(MCR I)

Methanother

mobacter

marburgensis

Coenzyme B 0.2 ± 0.1 - up to 100

Methyl-

Coenzyme M

Reductase

(MCR II)

Methanother

mobacter

marburgensis

Methyl-

coenzyme M
1.4 ± 0.2 - -

Methyl-

Coenzyme M

Reductase

(MCR II)

Methanother

mobacter

marburgensis

Coenzyme B 0.5 ± 0.2 - -

[NiFe]-

Hydrogenase

Sporomusa

sphaeroides,

Desulfovibrio

vulgaris

H₂ - 40 - 750 -

Glyoxalase I
Escherichia

coli

Hemithioacet

al
-

1.24 x 10⁷

(M⁻¹s⁻¹)
-

Note: Kinetic parameters can vary significantly depending on the assay conditions (pH,

temperature, etc.). The values presented here are representative examples from the literature.

[7][10][18][19]
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Table 2: Structural and Spectroscopic Data of Nickel
Active Sites
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Enzyme PDB ID
Nickel
Oxidation
State(s)

Coordinatio
n
Environmen
t

Key Bond
Distances
(Å)

EPR g-
values

Urease (K.

aerogenes)
2KAU Ni(II), Ni(II)

Ni1: 2xHis,

1xCarbamylat

ed Lys; Ni2:

2xHis, 1xAsp,

1xCarbamylat

ed Lys,

1xH₂O

Ni-Ni: 3.5 -

Ni-SOD (S.

seoulensis)
1Q0K Ni(II)/Ni(III)

Ni(II): N-term

amine,

Cys2(N,S),

Cys6(S);

Ni(III): adds

axial His1

-
Ni(III): g~2.3,

2.2, 2.0

Methyl-

Coenzyme M

Reductase

(M.

marburgensis

)

-
Ni(I), Ni(II),

Ni(III)

Ni in F430

cofactor; 4xN

(porphinoid),

axial ligands

vary

Ni(III)-

C(methyl):

2.07-2.10; Ni-

S: 2.4

Ni(I): Varies

with state

Acetyl-CoA

Synthase (C.

hydrogenofor

mans)

1RU3
Ni(0)/Ni(I)/Ni(I

I)

A-cluster:

[4Fe-4S]-

Cys-Ni_p-

Cys-Ni_d

Ni_p-Ni_d:

2.89; Ni_p-

Fe: 2.71

-

CO

Dehydrogena

se (R.

rubrum)

1JQK
Ni(I)/Ni(II)/Ni(I

II)

C-cluster:

[NiFe₃S₄]-Fe
Ni-Fe: ~2.7 -

[NiFe]-

Hydrogenase

(D. vulgaris)

- Ni(I)/Ni(II)/Ni(I

II)

Ni: 4xCys (2

bridging to

Fe); Fe:

Ni-Fe: ~2.5-

2.9

Varies with

redox state
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2xCN, 1xCO,

2x bridging

Cys

Glyoxalase I

(E. coli)
1F9Z Ni(II)

2xHis, 2xGlu,

2xH₂O

(octahedral)

- -

Acireductone

Dioxygenase

(K. oxytoca)

1ZRR Ni(II)
3xHis, 1xGlu,

2xH₂O
- -

Note: Bond distances and coordination environments are derived from X-ray crystallography

and X-ray absorption spectroscopy (XAS) data. EPR g-values are characteristic of the

paramagnetic states of the nickel ion.[3][6][8][9][11][12][15][20]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize nickel-
containing metalloenzymes.

X-ray Crystallography
Objective: To determine the three-dimensional atomic structure of the metalloenzyme, providing

precise information about the nickel active site geometry and coordination.

Protocol:

Protein Purification: Purify the target metalloenzyme to >95% homogeneity using standard

chromatographic techniques (e.g., affinity, ion exchange, size exclusion). The final protein

sample should be concentrated to 5-20 mg/mL in a low ionic strength buffer.[7]

Crystallization Screening: Use vapor diffusion (hanging or sitting drop) or microbatch

methods to screen a wide range of crystallization conditions.[21] Commercial screens (e.g.,

from Hampton Research, Qiagen) provide a diverse set of precipitants, buffers, and salts.

Set up crystallization plates with a 1:1 ratio of protein to reservoir solution in the drops.[21]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b1210020?utm_src=pdf-body
https://www.rcsb.org/structure/2KAU
https://pmc.ncbi.nlm.nih.gov/articles/PMC3086036/
https://www.researchgate.net/publication/260948506_Measurement_of_glyoxalase_activities
https://www.pnas.org/doi/10.1073/pnas.0304262101
https://pmc.ncbi.nlm.nih.gov/articles/PMC59822/
https://pubs.acs.org/doi/10.1021/acs.inorgchem.0c03034
https://pmc.ncbi.nlm.nih.gov/articles/PMC4807737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7433671/
https://www.benchchem.com/product/b1210020?utm_src=pdf-body
https://www.benchchem.com/product/b1210020?utm_src=pdf-body
https://sites.google.com/colgate.edu/xrd-protocols/home/crystallization-of-proteins
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182643/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal Optimization: Refine initial crystal hits by systematically varying the concentrations of

precipitant, protein, and additives, as well as pH and temperature, to obtain large, single,

well-diffracting crystals.

Cryo-protection and Data Collection: Soak crystals in a cryoprotectant solution (e.g.,

reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling

in liquid nitrogen.[22] Collect X-ray diffraction data at a synchrotron source. For

metalloenzymes, it is advantageous to collect data at different wavelengths around the

nickel absorption edge to utilize anomalous dispersion for phasing and metal identification.

[1]

Structure Solution and Refinement: Process the diffraction data to obtain electron density

maps. Solve the structure using molecular replacement (if a homologous structure is

available) or experimental phasing methods (e.g., MAD, SAD). Build and refine the atomic

model, paying close attention to the coordination geometry and bond lengths of the nickel
active site.[1]

Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To probe the electronic structure of paramagnetic nickel species (e.g., Ni(I), Ni(III))

in the active site.

Protocol:

Sample Preparation: Prepare anaerobic samples of the enzyme (typically 100-500 µM) in a

suitable buffer. The sample is loaded into quartz EPR tubes and flash-frozen in liquid

nitrogen to create a glass. This is often performed in an anaerobic glovebox to prevent

oxidation.

Instrument Setup: Use a continuous-wave (CW) X-band EPR spectrometer equipped with a

cryostat for low-temperature measurements (typically 4-77 K).

Data Acquisition: Record the EPR spectrum by sweeping the magnetic field while irradiating

the sample with a fixed microwave frequency. Optimize parameters such as microwave

power, modulation amplitude, and temperature to obtain the best signal-to-noise ratio without

saturating the signal.
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Data Analysis: The resulting spectrum is analyzed to determine the g-values, which are

characteristic of the electronic environment of the paramagnetic nickel ion. Hyperfine

couplings to nearby magnetic nuclei can provide information about the ligands coordinated to

the nickel.

Kinetic Assays
Objective: To measure the rate of urea hydrolysis by quantifying the amount of ammonia

produced.[2]

Protocol:

Reagent Preparation:

Phenol Reagent (Solution A): Dissolve phenol and sodium nitroprusside in water.

Alkaline Hypochlorite Reagent (Solution B): A solution of sodium hypochlorite and sodium

hydroxide.

Urea Substrate Solution: Prepare a stock solution of urea in a suitable buffer (e.g.,

phosphate buffer, pH 7.0).

Ammonium Chloride Standard Solutions: Prepare a series of standards for calibration.[2]

Assay Procedure:

Pre-incubate the enzyme solution at the desired temperature (e.g., 37°C).

Initiate the reaction by adding the urea substrate.

After a fixed time, stop the reaction by adding the Phenol Reagent (Solution A).

Add the Alkaline Hypochlorite Reagent (Solution B) and incubate to allow for color

development (a blue-green indophenol complex).[23]

Measure the absorbance at ~630-670 nm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b1210020?utm_src=pdf-body
https://www.benchchem.com/product/b1210020?utm_src=pdf-body
https://static.igem.wiki/teams/4417/wiki/protocols/berthelot-s-urease-activity-assay-created-by-ucl-igem-2022.pdf
https://static.igem.wiki/teams/4417/wiki/protocols/berthelot-s-urease-activity-assay-created-by-ucl-igem-2022.pdf
https://labcarediagnostics.com/wp-content/uploads/2023/01/72_73_Urea_Berthelot.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculation: Determine the concentration of ammonia produced from a standard curve and

calculate the enzyme activity (µmol ammonia/min/mg protein).[2]

Objective: To measure the inhibition of the reduction of a detector molecule (e.g., cytochrome c

or a tetrazolium salt) by superoxide radicals.[14][24]

Protocol:

Reagent Preparation:

Assay Buffer: Potassium phosphate buffer, pH 7.8, containing EDTA.

Xanthine Solution.

Cytochrome c Solution.

Xanthine Oxidase: To generate superoxide radicals.

Assay Procedure:

In a cuvette, combine the assay buffer, xanthine, and cytochrome c.

Add the SOD sample.

Initiate the reaction by adding xanthine oxidase.

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm

over time.

Calculation: One unit of SOD activity is defined as the amount of enzyme required to inhibit

the rate of cytochrome c reduction by 50%.[24]

Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key catalytic

cycles and experimental workflows related to the study of nickel metalloenzymes.
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Caption: Simplified catalytic cycle of Urease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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